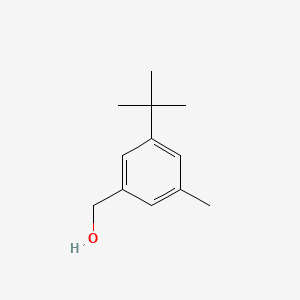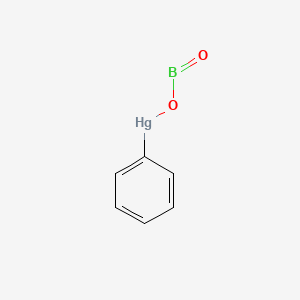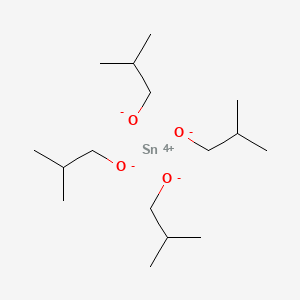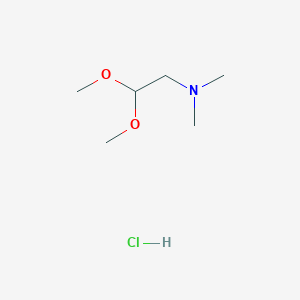
4-(Diethoxymethylsilyl)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethoxymethylsilyl)butyric acid is an organosilicon compound with the molecular formula C₉H₂₀O₄Si It is characterized by the presence of a butyric acid moiety attached to a diethoxymethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxymethylsilyl)butyric acid typically involves the reaction of butyric acid derivatives with diethoxymethylsilane. One common method is the hydrosilylation of 4-butenyl butyrate with diethoxymethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction conditions often include temperatures ranging from 60°C to 100°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethoxymethylsilyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl esters or silanols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of silyl esters or silanols.
Reduction: Formation of 4-(diethoxymethylsilyl)butanol.
Substitution: Formation of various substituted silyl derivatives.
Applications De Recherche Scientifique
4-(Diethoxymethylsilyl)butyric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modifying biological molecules and surfaces.
Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Diethoxymethylsilyl)butyric acid involves its ability to interact with various molecular targets through its silyl and carboxylic acid groups. The silyl group can form stable bonds with silicon-based materials, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions enable the compound to modify surfaces and interfaces, making it useful in applications such as coatings and adhesives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trimethylsilyl)butyric acid: Similar structure but with a trimethylsilyl group instead of a diethoxymethylsilyl group.
4-(Triethoxysilyl)butyric acid: Contains a triethoxysilyl group, offering different reactivity and solubility properties.
4-(Methoxymethylsilyl)butyric acid: Features a methoxymethylsilyl group, which affects its chemical behavior.
Uniqueness
4-(Diethoxymethylsilyl)butyric acid is unique due to the presence of the diethoxymethylsilyl group, which imparts specific reactivity and solubility characteristics. This makes it particularly useful in applications where controlled reactivity and compatibility with silicon-based materials are desired.
Propriétés
Numéro CAS |
85554-75-2 |
|---|---|
Formule moléculaire |
C9H20O4Si |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
4-[diethoxy(methyl)silyl]butanoic acid |
InChI |
InChI=1S/C9H20O4Si/c1-4-12-14(3,13-5-2)8-6-7-9(10)11/h4-8H2,1-3H3,(H,10,11) |
Clé InChI |
HBBFGNODJADALS-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(CCCC(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


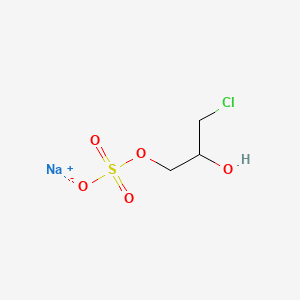

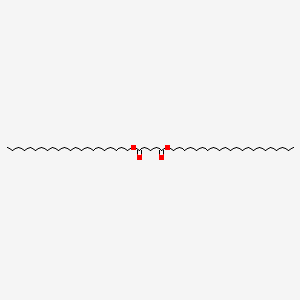
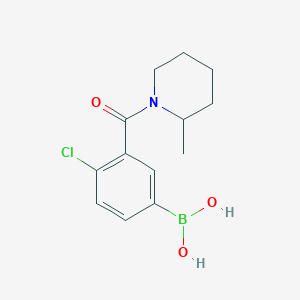
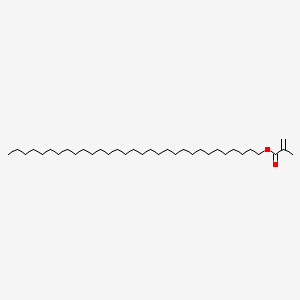
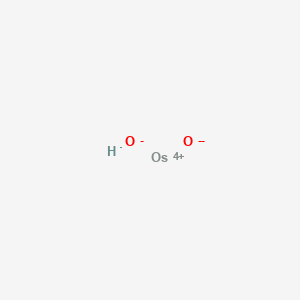
![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
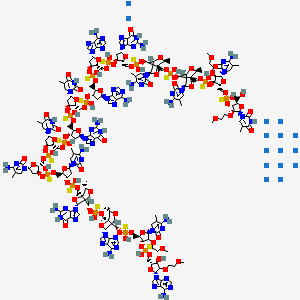
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
